4-methoxy-2,3,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide
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Overview
Description
4-methoxy-2,3,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with methoxy, trimethyl, and thiophen-2-ylmethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,3,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group with a nucleophile, such as a thiophen-2-ylmethyl group.
Electrophilic aromatic substitution: This method is used to introduce methoxy and trimethyl groups onto the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2,3,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-methoxy-2,3,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4-methoxy-2,3,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(thiophen-2-ylmethyl)aniline: Similar structure but lacks the trimethyl groups.
4-methoxy-2,3,5-trimethylpyridine N-oxide: Similar structure but contains a pyridine ring instead of a benzenesulfonamide core.
Uniqueness
4-methoxy-2,3,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-methoxy-2,3,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S2/c1-10-8-14(11(2)12(3)15(10)19-4)21(17,18)16-9-13-6-5-7-20-13/h5-8,16H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXZVFMYWVUYJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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